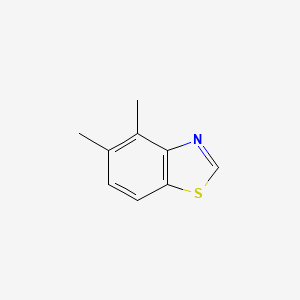

4,5-Dimethyl-1,3-benzothiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethyl-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-6-3-4-8-9(7(6)2)10-5-11-8/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORRRZUFZMHZCLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,5 Dimethyl 1,3 Benzothiazole and Analogous Structures

Conventional Synthetic Pathways

Traditional methods for synthesizing the benzothiazole (B30560) core have been refined over decades and remain fundamental in organic synthesis. These pathways typically involve the construction of the thiazole (B1198619) ring onto a pre-existing benzene (B151609) derivative.

Cyclization Reactions for Benzothiazole Ring Formation

Intramolecular cyclization is a key strategy for forming the benzothiazole ring system. One of the classic methods is the Jacobson cyclization, which historically involves the heating of azobenzene (B91143) with carbon disulfide to produce 2-phenylbenzothiazole. researchgate.net More broadly, this category includes reactions that form the critical sulfur-carbon and nitrogen-carbon bonds of the thiazole ring in a concerted or stepwise intramolecular fashion.

A prevalent approach involves the oxidative cyclization of substituted arylthioureas. researchgate.netindexcopernicus.com For instance, N-arylthioureas can undergo intramolecular C-S coupling, often catalyzed by transition metals like ruthenium, to yield 2-aminobenzothiazoles. organic-chemistry.org Similarly, the cyclization of N-(2-chlorophenyl) benzothioamides using a copper(II)-BINAM complex as a catalyst provides an effective route to 2-substituted benzothiazoles under mild conditions. indexcopernicus.com Another strategy involves the palladium-catalyzed intramolecular cyclization of o-bromophenylthioureas and o-bromophenylthioamides. medicaljournalshouse.com These methods could theoretically be adapted to produce 4,5-dimethyl-1,3-benzothiazole by starting with a correspondingly substituted N-(2-halo-4,5-dimethylphenyl)thioamide or related precursor.

Condensation Reactions with 2-Aminobenzenethiols

The most widely employed and versatile method for synthesizing benzothiazoles is the condensation reaction of 2-aminobenzenethiols with various electrophilic partners. mdpi.comnih.govijper.org This approach directly constructs the 2-substituted benzothiazole core. To synthesize 4,5-Dimethyl-1,3-benzothiazole, the key starting material would be 2-amino-3,4-dimethylbenzenethiol.

The reaction can be performed with a range of carbonyl-containing compounds:

Carboxylic Acids: Condensation with carboxylic acids is a common method, often requiring a dehydrating agent or catalyst such as polyphosphoric acid (PPA) or a mixture of methanesulfonic acid and phosphorus pentoxide, typically at elevated temperatures. daneshyari.comnih.gov

Aldehydes: The reaction with aldehydes is particularly straightforward and can be promoted by various catalysts and oxidants. organic-chemistry.org Systems like iodine in DMF or an air/DMSO oxidant system can facilitate the cyclocondensation of 2-aminothiophenol (B119425) and aryl aldehydes to give 2-arylbenzothiazoles. organic-chemistry.org

Nitriles: Copper-catalyzed condensation of 2-aminobenzenethiols with a wide array of aromatic, heterocyclic, and aliphatic nitriles offers an efficient and functional group-tolerant route to 2-substituted benzothiazoles. organic-chemistry.orgorganic-chemistry.org

Acyl Chlorides: The reaction with acyl chlorides provides a direct path to 2-substituted benzothiazoles, often under mild conditions, sometimes using ionic liquids as both the solvent and promoter. mdpi.comnih.gov

The choice of reaction partner allows for the direct installation of various substituents at the C2 position of the benzothiazole ring.

Multi-component Reaction Approaches to Benzothiazole Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer a highly efficient pathway to complex molecular architectures. nih.gov In the context of benzothiazole synthesis, MCRs are often used to build more elaborate structures fused to or substituted on the benzothiazole core. For example, a hafnium-catalyzed three-component reaction has been utilized to create a library of pyrimido[2,1-b] indexcopernicus.comtandfonline.combenzothiazole derivatives, which are noted for their aggregation-induced emission properties. rsc.org Another three-component synthesis involves reacting 2-aminobenzothiazole, indole-3-carbaldehyde, and aryl isonitriles to produce polycyclic 3-aminoimidazo2,1-bbenzothiazoles. mdpi.com These reactions highlight the power of MCRs to rapidly generate molecular diversity from simple benzothiazole building blocks.

Advanced and Green Chemistry Synthetic Strategies

Modern synthetic chemistry emphasizes the development of environmentally benign and highly efficient processes. These principles have been applied extensively to the synthesis of benzothiazoles, leading to advanced strategies that reduce waste, energy consumption, and reaction times.

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating. tandfonline.com The primary benefits include dramatic acceleration of reaction rates, improved product yields, and often cleaner reaction profiles. tandfonline.comscielo.br Several protocols for benzothiazole synthesis have been adapted for microwave assistance.

A prominent example is the condensation of 2-aminothiophenol with aldehydes, which can be performed under solvent-free conditions or using green solvents like glycerol. tandfonline.comresearchgate.net The use of solid supports such as silica (B1680970) gel or montmorillonite (B579905) K10 can further simplify the reaction work-up. tandfonline.comtandfonline.com Phenyliodoniumbis(trifluoroacetate) (PIFA) has been used as an effective promoter for the microwave-assisted cyclocondensation of 2-aminothiophenols with aldehydes in a one-pot procedure. mdpi.comias.ac.in The significant reduction in reaction time and increase in yield make microwave-assisted synthesis a highly attractive alternative to conventional methods.

| Reactants | Method | Reaction Time | Yield (%) |

|---|---|---|---|

| 2-Aminothiophenol + 2-Hydroxybenzaldehyde | Conventional (Argon atm.) | 5 hours | 78 |

| 2-Aminothiophenol + 2-Hydroxybenzaldehyde | Microwave Irradiation | 12 minutes | 92 |

| 2-Aminothiophenol + 4-Hydroxybenzaldehyde | Conventional (Argon atm.) | 6 hours | 72 |

| 2-Aminothiophenol + 4-Hydroxybenzaldehyde | Microwave Irradiation | 15 minutes | 84 |

One-Pot and Cascade Reaction Protocols

The synthesis of 2-substituted benzothiazoles has been achieved through various one-pot protocols. For instance, the condensation of 2-aminothiophenol with aldehydes can be performed in a single vessel using catalysts like molecular iodine under solvent-free conditions. tandfonline.com Similarly, a nano silica-based complex has been used to catalyze the cyclocondensation in an aqueous medium, highlighting a green one-pot approach. researchgate.net

Cascade reactions, a subset of one-pot processes where subsequent reactions are triggered by the formation of an intermediate from the previous step, provide an elegant route to benzothiazoles. A notable example is the metal-free, one-pot cascade reaction of 2-iodoanilines with acid chlorides in the presence of Lawesson's reagent. nih.govacs.orgacs.org This process involves three sequential transformations:

Reaction of the 2-iodoaniline (B362364) with an acid chloride to form an N-(2-iodophenyl)benzamide.

In-situ conversion of the benzamide (B126) to the corresponding benzothioamide using Lawesson's reagent.

Intramolecular cyclization of the benzothioamide to generate the final 2-substituted benzothiazole. nih.govacs.org

Electrochemical Synthesis Techniques

Electrochemical synthesis has emerged as a powerful and green alternative to traditional chemical methods for the formation of benzothiazoles. These techniques often proceed under mild conditions, avoiding the need for harsh reagents and high temperatures. One prominent electrochemical approach involves the intramolecular dehydrogenative C–S bond formation. This can be achieved from N-aryl thioamides in an undivided electrolytic cell, often without the need for an external oxidant.

Another electrochemical strategy is the C–H thiolation of anilines. For instance, the reaction of aniline (B41778) derivatives with a thiocyanate (B1210189) source can be facilitated electrochemically, providing a direct route to 2-aminobenzothiazoles. The use of mediators, such as 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO), can also facilitate the electrochemical synthesis of benzothiazoles from thioamides through a radical-mediated pathway. While specific examples for the synthesis of 4,5-dimethyl-1,3-benzothiazole via these methods are not extensively documented, the electronic-donating nature of the two methyl groups on the benzene ring would likely influence the reaction kinetics and potentially the regioselectivity in related electrochemical transformations.

| Method | Starting Materials | Key Features |

| Intramolecular Dehydrogenative C–S Coupling | N-aryl thioamides | External oxidant-free, undivided electrolytic cell |

| C–H Thiolation | Aniline derivatives, Thiocyanate source | Direct synthesis of 2-aminobenzothiazoles |

| Mediated C–H Thiolation | N-(hetero)arylthioamides | Use of mediators like TEMPO |

Catalyst-Free and Recyclable Catalyst Systems in Benzothiazole Synthesis

In the pursuit of sustainable chemistry, significant efforts have been directed towards developing catalyst-free and recyclable catalyst systems for benzothiazole synthesis.

Catalyst-Free Systems: Several catalyst-free methods for the synthesis of 2-substituted benzothiazoles have been reported. These often involve the condensation of 2-aminothiophenols with various carbonyl compounds, such as aldehydes, in environmentally friendly solvents like water or ethanol, or even under solvent-free conditions. The reaction proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent oxidation. Visible light has also been utilized to promote the synthesis of benzothiadiazine derivatives in the absence of a catalyst, a strategy that could potentially be adapted for benzothiazole synthesis.

Recyclable Catalyst Systems: The use of heterogeneous and recyclable catalysts offers significant advantages in terms of cost-effectiveness and environmental impact. A variety of recyclable catalysts have been explored for benzothiazole synthesis, including:

Ionic Liquids: Ionic liquids can act as both the solvent and the catalyst and can often be recovered and reused multiple times.

Solid-supported Catalysts: Catalysts immobilized on solid supports, such as silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂) or metal nanoparticles on various supports, facilitate easy separation and recycling.

Photocatalysts: Graphitic carbon nitride (g-C₃N₄) has been employed as a recyclable, metal-free photocatalyst for the synthesis of benzothiazole derivatives under visible light irradiation.

| Catalyst System | Reactants | Advantages |

| Catalyst-Free (Thermal) | 2-Aminothiophenols, Aldehydes | Environmentally benign, simple workup |

| Catalyst-Free (Photochemical) | Thioamides | Avoids metal catalysts and bases |

| Recyclable Ionic Liquids | 2-Aminothiophenol, Acyl chlorides | Reusability, mild conditions |

| Recyclable Solid-supported Catalysts | 2-Aminothiophenol, Acyl chlorides | Easy separation, reusability |

| Recyclable Photocatalysts (g-C₃N₄) | 2-Aminothiophenol, Aldehydes | Metal-free, visible light-driven |

Strategies for Derivatization and Functionalization of the Benzothiazole Core

The functionalization of the pre-formed benzothiazole ring is a key strategy for creating a diverse range of derivatives with tailored properties. This can be achieved through reactions on the benzene moiety or at the heteroatoms of the thiazole ring.

Regioselective Substitution Reactions on the Benzene Moiety

The directing effects of the fused thiazole ring and the existing methyl groups on the benzene part of 4,5-dimethyl-1,3-benzothiazole play a crucial role in determining the regioselectivity of electrophilic substitution reactions. The thiazole ring is generally considered to be electron-withdrawing, which deactivates the benzene ring towards electrophilic attack. However, the two methyl groups at positions 4 and 5 are electron-donating and will activate the ring, directing incoming electrophiles to the ortho and para positions relative to themselves. The interplay of these electronic effects will govern the outcome of substitution reactions.

Common regioselective substitutions on the benzothiazole core include:

Halogenation: Direct halogenation of benzothiazoles can be achieved using various halogenating agents. The position of substitution is influenced by the reaction conditions and the substituents already present on the benzene ring.

Nitration: Nitration of benzothiazoles typically requires strong acidic conditions. The regioselectivity is again dependent on the substitution pattern of the benzene ring.

C-H Functionalization: Modern synthetic methods, particularly transition metal-catalyzed C-H activation, offer powerful tools for the direct and regioselective introduction of functional groups onto the benzene ring of benzothiazoles, avoiding the need for pre-functionalized starting materials.

For 4,5-dimethyl-1,3-benzothiazole, electrophilic attack would be expected to occur at the C6 or C7 positions, which are ortho and para to the methyl groups and less deactivated by the thiazole ring.

Modifications at the Thiazole Nitrogen or Sulfur Atoms

The nitrogen and sulfur atoms of the thiazole ring offer additional sites for functionalization.

N-Alkylation (Quaternization): The nitrogen atom of the thiazole ring can be readily alkylated using alkyl halides to form quaternary benzothiazolium salts. aip.org These salts are often more reactive than the parent benzothiazole and can serve as precursors for further transformations. The reaction of substituted 2-aminobenzothiazoles with 1,4-bis(bromomethyl)benzene (B118104) in the presence of a catalyst has been reported to yield N-alkylated products. aip.org

S-Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form the corresponding sulfoxide (B87167) or sulfone. This transformation can significantly alter the electronic properties and biological activity of the molecule. Oxidative ring-opening of the benzothiazole ring to form acylamidobenzene sulfonate esters has also been documented, which proceeds via oxidation at the sulfur atom.

Design and Synthesis of Hybrid Molecular Architectures Incorporating Benzothiazoles (e.g., Imidazole-Benzothiazole Conjugates)

The development of hybrid molecules that combine the benzothiazole scaffold with other pharmacologically active moieties, such as imidazole (B134444), is a prominent strategy in drug discovery. The synthesis of these conjugates often involves the coupling of pre-functionalized benzothiazole and imidazole units.

Common synthetic strategies include:

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and versatile reaction for linking a benzothiazole unit bearing an alkyne group with an imidazole unit bearing an azide (B81097) group (or vice versa).

Amide Bond Formation: Coupling of a benzothiazole derivative containing a carboxylic acid or an amine with an imidazole counterpart possessing a complementary functional group is a standard method for creating hybrid molecules.

These hybrid structures aim to combine the therapeutic properties of both heterocyclic systems, potentially leading to synergistic effects or novel biological activities.

Advanced Spectroscopic and Structural Characterization Techniques for 4,5 Dimethyl 1,3 Benzothiazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy of 4,5-Dimethyl-1,3-benzothiazole reveals distinct signals corresponding to each unique proton environment. The spectrum is characterized by signals from the two methyl groups and the three protons on the heterocyclic and aromatic rings.

The two methyl groups (at positions 4 and 5) are expected to appear as sharp singlets in the aliphatic region of the spectrum, typically between 2.0 and 2.5 ppm. Their integration values would each correspond to three protons. The aromatic region would display signals for the protons at positions 2, 6, and 7. The proton at position 2 on the thiazole (B1198619) ring is anticipated to resonate at the most downfield position due to the influence of the adjacent sulfur and nitrogen atoms. The two protons on the benzene (B151609) ring, H-6 and H-7, would appear as an AX or AB system, likely as doublets, due to coupling with each other.

Table 1: Predicted ¹H NMR Chemical Shifts for 4,5-Dimethyl-1,3-benzothiazole

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 | 8.89 | Singlet |

| H-6 | 7.27 | Doublet |

| H-7 | 7.69 | Doublet |

| 4-CH₃ | 2.45 | Singlet |

| 5-CH₃ | 2.41 | Singlet |

Note: Data is based on computational predictions as specific experimental values are not widely published. Actual values may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. Each unique carbon atom in 4,5-Dimethyl-1,3-benzothiazole produces a distinct signal, allowing for a complete mapping of the carbon framework.

The spectrum would show a total of nine signals, corresponding to the nine carbon atoms in the molecule. The carbon at position 2 (C-2) is expected to have the largest chemical shift (most downfield) due to its position between two heteroatoms (N and S) in the thiazole ring. The quaternary carbons of the fused ring system (C-3a, C-4, C-5, and C-7a) would also be clearly identifiable. The carbons bearing the methyl groups (C-4 and C-5) would appear in the aromatic region, while the methyl carbons themselves would resonate at the most upfield positions.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4,5-Dimethyl-1,3-benzothiazole

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | 154.5 |

| C-3a | 152.0 |

| C-4 | 132.8 |

| C-5 | 130.5 |

| C-6 | 125.0 |

| C-7 | 123.9 |

| C-7a | 134.1 |

| 4-CH₃ | 15.2 |

| 5-CH₃ | 14.8 |

Note: Data is based on computational predictions.

While 1D NMR provides information on individual nuclei, 2D NMR experiments establish correlations between them, confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For 4,5-Dimethyl-1,3-benzothiazole, the key expected correlation would be a cross-peak between the signals for H-6 and H-7, confirming their adjacent positions on the benzene ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. It would show cross-peaks connecting the H-2 signal to the C-2 signal, H-6 to C-6, H-7 to C-7, and the methyl proton signals to their respective methyl carbon signals.

Correlations from the 4-CH₃ protons to C-3a, C-4, and C-5.

Correlations from the 5-CH₃ protons to C-4, C-5, and C-6.

Correlations from the H-2 proton to C-3a and C-7a.

Correlations from H-7 to C-5 and C-7a, and from H-6 to C-4 and C-7a.

These 2D NMR experiments collectively provide an unambiguous confirmation of the atomic connectivity and the specific isomeric form of the dimethyl-substituted benzothiazole (B30560).

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas.

For 4,5-Dimethyl-1,3-benzothiazole, the molecular formula is C₉H₉NS. The theoretical monoisotopic mass can be calculated by summing the exact masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ³²S).

Calculated Exact Mass: 163.04557 Da

An HRMS experiment would measure the actual m/z of the molecular ion (e.g., [M+H]⁺ at 164.0528). A measured value that matches the theoretical value within a very small tolerance (typically <5 ppm) provides definitive validation of the molecular formula C₉H₉NS.

Vibrational Spectroscopy for Functional Group and Bond Analysis

Vibrational spectroscopy techniques, such as FTIR, measure the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These frequencies are characteristic of the types of bonds and functional groups present.

The FTIR spectrum of 4,5-Dimethyl-1,3-benzothiazole would exhibit characteristic absorption bands that confirm the presence of its key structural features. Based on data from related benzothiazole derivatives, the following peaks are expected:

Table 3: Expected Characteristic FTIR Absorption Bands for 4,5-Dimethyl-1,3-benzothiazole

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Sharp, medium-to-weak bands from H-C bonds on the benzene ring. |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium-to-strong bands from the two methyl (CH₃) groups. |

| C=N Stretch | 1640 - 1550 | Characteristic stretching vibration of the imine bond within the thiazole ring. |

| Aromatic C=C Stretch | 1600 - 1450 | Multiple sharp bands corresponding to the stretching of C=C bonds in the benzene ring. |

| C-H Bend | 1470 - 1370 | Bending vibrations of the methyl groups. |

The combination of these characteristic bands in the FTIR spectrum provides corroborating evidence for the presence of the aromatic system, the methyl substituents, and the thiazole heterocyclic core, supporting the structural assignment made by NMR and HRMS.

Table of Mentioned Compounds

| Compound Name |

|---|

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about a molecule's vibrational modes. When monochromatic light from a laser interacts with 4,5-Dimethyl-1,3-benzothiazole, most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering). This inelastic scattering results in a shift in the frequency of the scattered photons, which corresponds to the specific vibrational energies of the molecule's chemical bonds.

This technique is invaluable for generating a unique "vibrational fingerprint" for the compound. The resulting Raman spectrum, a plot of intensity versus Raman shift (typically in wavenumbers, cm⁻¹), contains a series of peaks, each corresponding to a specific molecular vibration. For 4,5-Dimethyl-1,3-benzothiazole, characteristic peaks can be assigned to the stretching and bending vibrations of its functional groups.

Key vibrational modes identifiable in the Raman spectrum include:

Aromatic C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region.

Aliphatic C-H stretching: Arising from the two methyl groups, found in the 2850-3000 cm⁻¹ range.

C=N stretching: From the thiazole ring, which is a strong Raman scatterer, appearing in the 1500-1650 cm⁻¹ region.

Aromatic C-C stretching: Vibrations within the benzene ring, typically producing sharp peaks between 1400 and 1600 cm⁻¹.

C-S stretching: Associated with the thiazole ring, generally found in the 600-800 cm⁻¹ range.

The precise position and intensity of these peaks are highly sensitive to the molecule's structure, making Raman spectroscopy an excellent tool for structural confirmation and differentiation from other isomers.

Table 1: Expected Raman Vibrational Modes for 4,5-Dimethyl-1,3-benzothiazole

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |

| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 |

| Aliphatic C-H Stretch | Methyl Groups (-CH₃) | 2850 - 3000 |

| C=N Stretch | Thiazole Ring | 1500 - 1650 |

| Aromatic C=C Stretch | Benzene Ring | 1400 - 1600 |

| C-S Stretch | Thiazole Ring | 600 - 800 |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions and Luminescence Properties

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are used to investigate the electronic transitions within a molecule. UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower energy ground states to higher energy excited states.

For 4,5-Dimethyl-1,3-benzothiazole, the conjugated π-electron system of the fused aromatic rings gives rise to characteristic absorption bands. The primary electronic transitions observed are typically π → π* transitions, which are strongly allowed and result in high molar absorptivity values. The position of the absorption maximum (λmax) is influenced by the extent of conjugation and the presence of substituents. The methyl groups on the benzene ring can cause a slight bathochromic (red) shift compared to the unsubstituted benzothiazole. In various solvents, benzothiazole derivatives typically exhibit absorption maxima in the UV region.

Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. Many benzothiazole derivatives are known to be fluorescent. After absorbing a photon and reaching an excited state, the molecule can lose energy via emission of a photon at a longer wavelength (lower energy) than the absorbed photon. This difference in wavelength between the absorption and emission maxima is known as the Stokes shift. The fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed, provides a measure of the efficiency of the fluorescence process. This property is highly dependent on the molecular structure and the surrounding environment.

Table 2: Photophysical Properties of Benzothiazole Derivatives in Solution

| Compound Type | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Quantum Yield (ΦFL) |

| Substituted Benzothiazoles | ~340 - 419 | ~380 - 560 | ~40 - 200 | ~0.1 - 0.5 |

X-ray Diffraction (XRD) for Crystalline Structure Determination and Conformational Analysis

Studies on related benzothiazole derivatives show that the fused ring system is essentially planar. The planarity is a result of the sp² hybridization of the atoms in the aromatic system. XRD analysis would confirm this for 4,5-Dimethyl-1,3-benzothiazole and provide precise data on the geometry of the thiazole and benzene rings. This data is crucial for understanding intermolecular interactions in the solid state, such as π-π stacking, which can influence the material's physical properties. For a derivative, 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one, the interplanar angle between the pyrazole (B372694) and benzothiazole rings was found to be a mere 3.31 (7)°, indicating a high degree of coplanarity.

Table 3: Representative Bond Lengths and Angles in a Benzothiazole Ring System

| Parameter | Atoms Involved | Value |

| Bond Length | S1-C2 | 1.74 Å |

| Bond Length | N1-C2 | 1.31 Å |

| Bond Length | N1-C8 | 1.39 Å |

| Bond Angle | C8-N1-C2 | 109.5° |

| Bond Angle | N1-C2-S1 | 115.4° |

| Bond Angle | C7-S1-C2 | 88.5° |

Data extrapolated from closely related benzothiazole structures.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, sulfur) in a sample. This experimental data is then compared to the theoretical percentages calculated from the compound's molecular formula. For 4,5-Dimethyl-1,3-benzothiazole (C₉H₉NS), this technique serves as a crucial check for purity and confirms that the synthesized compound has the correct empirical formula. The close agreement between experimental and calculated values provides strong evidence for the compound's identity and compositional integrity.

Table 4: Elemental Composition of 4,5-Dimethyl-1,3-benzothiazole (C₉H₉NS)

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Theoretical % |

| Carbon | C | 12.011 | 108.099 | 79.46% |

| Hydrogen | H | 1.008 | 9.072 | 6.66% |

| Nitrogen | N | 14.007 | 14.007 | 10.29% |

| Sulfur | S | 32.06 | 32.06 | 23.59% |

| Total | 163.24 | 100.00% |

Thermal Analysis Techniques (TG-DTA) for Thermal Stability Studies

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are employed to study the thermal stability and decomposition profile of a compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. A TGA curve for 4,5-Dimethyl-1,3-benzothiazole would show the temperature at which the compound begins to decompose and the extent of mass loss at different stages.

Differential Thermal Analysis (DTA) measures the temperature difference between the sample and an inert reference material as they are heated. DTA curves reveal information about thermal events such as melting, boiling, and decomposition, which manifest as endothermic or exothermic peaks.

For related benzothiazole derivatives, TGA has shown that thermal decomposition often proceeds in a single stage, with major mass loss attributed to the cleavage of the organic structure. These studies indicate that benzothiazole compounds can possess high thermal stability, making them suitable for applications where they might be exposed to elevated temperatures.

Table 5: Illustrative Thermal Decomposition Data for Benzothiazole Derivatives

| Compound | Decomposition Onset (°C) | Major Mass Loss Stage (°C) | % Mass Loss |

| Ligand 6a | ~130 | 130 - 300 | ~90% |

| Ligand 6b | ~130 | 130 - 300 | ~90% |

| Ligand 6c | ~230 | 230 - 300+ | ~90% |

Data adapted from a study on hydroxy substituted phenyl benzothiazoles.

Electron Spin Resonance (ESR) Spectroscopy for Investigating Paramagnetic Species or Radical Intermediates

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a highly specific technique used for the detection and characterization of species that have unpaired electrons (i.e., are paramagnetic). This includes free radicals, radical ions, and transition metal complexes with unpaired electrons.

While 4,5-Dimethyl-1,3-benzothiazole itself is a diamagnetic molecule (all electrons are paired) and therefore ESR-silent, this technique would be indispensable for studying its chemical reactivity or degradation pathways that involve radical intermediates. For instance, if the compound were subjected to electrochemical oxidation or reduction, ESR could be used to detect and identify the resulting radical cation or anion. The spectrum would provide information about the distribution of the unpaired electron's spin density across the molecule, offering deep insights into its electronic structure and the nature of the reactive intermediate. Similarly, studying its photochemical degradation or its role as a potential antioxidant would involve the formation of radical species that could be investigated using ESR spectroscopy.

Computational and Theoretical Investigations of 4,5 Dimethyl 1,3 Benzothiazole and Its Derivatives

Density Functional Theory (DFT) Studies for Molecular Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely applied to benzothiazole (B30560) derivatives to predict their molecular and electronic properties with high accuracy. researchgate.net The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is a popular hybrid functional commonly used in these calculations, often paired with basis sets like 6-311G(d,p) or 6-31+G(d,p) to achieve a balance between computational cost and accuracy. nih.govmdpi.commdpi.com

The first step in most computational studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 4,5-Dimethyl-1,3-benzothiazole, this involves calculating bond lengths, bond angles, and dihedral angles.

Studies on related benzothiazole derivatives show that the core benzothiazole ring system is largely planar. researchgate.net The fusion of the benzene (B151609) and thiazole (B1198619) rings creates a rigid structure. The addition of substituents, such as the two methyl groups at the 4 and 5 positions, can introduce minor steric effects but is not expected to significantly distort the planarity of the bicyclic system. mdpi.com DFT calculations can precisely quantify these structural parameters.

Table 1: Typical Calculated Geometric Parameters for the Benzothiazole Core Note: These are representative values based on DFT studies of substituted benzothiazoles and may vary slightly for 4,5-Dimethyl-1,3-benzothiazole.

| Parameter | Bond | Typical Length (Å) | Parameter | Angle | Typical Value (°) |

| Bond Length | C-S | 1.73 - 1.76 | Bond Angle | C-S-C | 88 - 90 |

| Bond Length | C-N | 1.32 - 1.38 | Bond Angle | S-C-N | 114 - 116 |

| Bond Length | C=N | 1.30 - 1.32 | Bond Angle | C-N-C | 109 - 111 |

| Bond Length | C-C (thiazole) | 1.37 - 1.39 | Bond Angle | C-C-S | 110 - 112 |

| Bond Length | C-C (benzene) | 1.39 - 1.42 | Bond Angle | N-C-C | 115 - 117 |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining the electronic properties and chemical reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. mdpi.comsciencepub.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. sciencepub.net Conversely, a small energy gap indicates that the molecule is more polarizable and has higher chemical reactivity. mdpi.comsciencepub.net In computational studies of benzothiazole derivatives, the HOMO is often found to be localized over the electron-rich benzene ring and heteroatoms, while the LUMO is distributed across the thiazole moiety and any electron-withdrawing substituents. The presence of electron-donating methyl groups on the benzene ring of 4,5-Dimethyl-1,3-benzothiazole would be expected to raise the HOMO energy level, potentially reducing the HOMO-LUMO gap and increasing its reactivity compared to unsubstituted benzothiazole.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values:

Red/Yellow: Regions of negative electrostatic potential, rich in electrons, are susceptible to electrophilic attack.

Blue: Regions of positive electrostatic potential, which are electron-deficient, are prone to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the Lewis structure of a molecule, including intramolecular charge transfer, electron delocalization, and hyperconjugative interactions. scirp.orgnih.gov This method analyzes the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the strength of the delocalization.

In benzothiazole systems, significant NBO interactions often involve the lone pairs (LP) of the nitrogen and sulfur atoms acting as donors and the antibonding π* orbitals of the aromatic rings acting as acceptors. scirp.orgacadpubl.eu These LP → π* interactions contribute to the stability of the molecule through electron delocalization. For 4,5-Dimethyl-1,3-benzothiazole, NBO analysis would likely reveal hyperconjugative interactions between the C-H bonds of the methyl groups and the π-system of the benzene ring, further stabilizing the molecule and influencing its electronic properties. acadpubl.eu

Quantum Chemical Descriptors and Reactivity Prediction

From the energies of the frontier molecular orbitals (HOMO and LUMO), several quantum chemical descriptors can be calculated to predict the global reactivity of a molecule. mdpi.com These descriptors provide a quantitative measure of various aspects of chemical reactivity.

Table 2: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to charge transfer. A higher value indicates greater stability. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a measure of the molecule's polarizability. A higher value indicates greater reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of a molecule's ability to act as an electrophile. |

These descriptors are instrumental in quantitative structure-activity relationship (QSAR) studies, where they are correlated with biological activities or other properties to build predictive models. For 4,5-Dimethyl-1,3-benzothiazole, calculating these parameters would allow for a direct comparison of its reactivity with other benzothiazole derivatives, aiding in the prediction of its behavior in chemical reactions.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interaction between a small molecule (ligand), such as 4,5-Dimethyl-1,3-benzothiazole, and a large biological macromolecule (receptor), typically a protein or enzyme. wjarr.com These methods are fundamental in structure-based drug design.

Molecular Docking predicts the preferred orientation and binding affinity of a ligand when it binds to the active site of a receptor. biointerfaceresearch.com The process involves sampling a large number of possible conformations of the ligand within the receptor's binding pocket and scoring them based on a force field that estimates the binding energy. Docking studies on benzothiazole derivatives have been used to explore their potential as antimicrobial, anticancer, and anticonvulsant agents by identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) with target proteins. wjarr.comnih.govresearchgate.net

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the ligand-receptor complex over time. Starting from a docked pose, an MD simulation calculates the motion of every atom in the system by solving Newton's equations of motion. This allows for the assessment of the stability of the binding pose, the flexibility of the protein and ligand, and the detailed energetic contributions of the interaction. nih.govbiointerfaceresearch.com For a derivative of 4,5-Dimethyl-1,3-benzothiazole, an MD simulation could confirm the stability of its interaction with a target protein and reveal how conformational changes might affect its binding affinity.

Ligand-Target Interaction Profiling and Binding Mode Analysis (Conceptual)

The biological activity of a molecule is fundamentally linked to its ability to interact with specific biological targets, such as proteins and enzymes. Ligand-target interaction profiling and binding mode analysis are computational techniques used to predict and understand these interactions at a molecular level.

Molecular docking is a primary tool in this domain. It predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. nih.govresearchgate.net This analysis provides critical information about the binding affinity, which can be quantified by a scoring function, often expressed in kcal/mol. For benzothiazole derivatives, docking studies have been instrumental in elucidating their mechanisms of action. For instance, computational studies have explored the binding of benzothiazole derivatives to various targets, including bacterial enzymes and protein kinases. mdpi.comnih.gov

Detailed analysis of the docked poses reveals the specific molecular interactions that stabilize the ligand-target complex. These interactions can include:

Hydrogen Bonds: Key interactions where a hydrogen atom is shared between two electronegative atoms, such as oxygen or nitrogen. nih.gov

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the target, contributing significantly to binding affinity. nih.gov

Van der Waals Forces: Weak, short-range electrostatic attractions between uncharged molecules.

Pi-Pi Stacking: Attractive, noncovalent interactions between aromatic rings.

By understanding these binding modes, researchers can rationally design more potent and selective derivatives. For example, molecular docking studies on benzothiazole-based inhibitors targeting VEGFR-2 and BRAF kinases have identified key amino acid residues in the ATP-binding pocket that are crucial for interaction. nih.gov Similarly, docking has been used to suggest that the antibacterial and antifungal activities of certain heteroarylated benzothiazoles may stem from the inhibition of enzymes like E. coli MurB and 14-lanosterol demethylase, respectively. mdpi.com This conceptual framework allows for the screening of virtual libraries of compounds and the prioritization of candidates for synthesis and biological testing.

Conformational Sampling and Dynamic Behavior Studies

The three-dimensional structure and flexibility of a molecule are critical determinants of its chemical and biological properties. Conformational sampling and molecular dynamics studies are used to explore the range of possible shapes (conformers) a molecule can adopt and its behavior over time.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict the optimized geometry and electronic properties of molecules. researchgate.netnih.gov For benzothiazole derivatives, DFT calculations are employed to identify the most stable conformers. A common approach involves performing a conformational analysis by systematically rotating specific dihedral angles and calculating the energy of each resulting structure. mdpi.com For example, a study on benzothiazole derivatives involved varying the dihedral angle between the benzothiazole ring and an attached phenyl ring in 30° increments to identify the lowest energy (most stable) conformations. mdpi.com

The results of such an analysis can be visualized in a potential energy surface plot, which shows the total energy as a function of the dihedral angle. The minima on this surface correspond to stable conformers.

| Scan Coordinate (Dihedral Angle) | Relative Energy (Hartree) | Conformer Stability |

| 0° | -0.084752 | Stable |

| 180° | -0.084752 | Stable |

| Other Angles | Higher Energy | Less Stable/Transition State |

| This table is a conceptual representation based on findings that identical low-energy stable conformers were found at 0° and 180° for a benzothiazole derivative. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are expressed as mathematical equations that can be used to predict the activity or properties of new, unsynthesized compounds.

A QSAR/QSPR model is developed by:

Assembling a dataset of molecules with known activities or properties.

Calculating a set of molecular descriptors for each molecule. These descriptors quantify various aspects of the molecule's structure, such as its lipophilicity (e.g., logP), electronic properties (e.g., HOMO/LUMO energies), and steric characteristics (e.g., molecular volume). nih.govresearchgate.net

Using statistical methods to build a mathematical model that relates the descriptors to the observed activity/property.

Commonly used statistical techniques include Multiple Linear Regression (MLR), Multiple Nonlinear Regression (MNLR), and Artificial Neural Networks (ANN). nih.gov

QSAR studies on benzothiazole derivatives have provided valuable insights for drug design. For example, a QSAR analysis of benzothiazole derivatives' affinity for the H3-receptor revealed that potency could be improved by substituting the benzothiazole moiety with less bulky, more flexible, and less lipophilic structures. nih.gov Another study on 4,5,6,7-tetrahydrobenzo[d]-thiazol-2-yl derivatives as anticancer agents successfully developed robust QSAR models using MLR, MNLR, and ANN, achieving high correlation coefficients (R²) up to 0.92. nih.gov These models help identify the key structural features that govern a compound's biological activity, thereby guiding the synthesis of more effective molecules.

| QSAR Model | Statistical Method | Correlation Coefficient (R²) | Predictive Application |

| H3-Receptor Affinity Model | PLS and MRA | Not Specified | Guiding synthesis towards less bulky and lipophilic structures. nih.gov |

| Anticancer Activity Model | MLR | 0.90 | Predicting the anticancer potential of new tetrahydrobenzothiazole derivatives. nih.gov |

| Anticancer Activity Model | MNLR | 0.91 | Predicting the anticancer potential of new tetrahydrobenzothiazole derivatives. nih.gov |

| Anticancer Activity Model | ANN | 0.92 | Predicting the anticancer potential of new tetrahydrobenzothiazole derivatives. nih.gov |

Prediction and Calculation of Acidity Constants (pKa) and Tautomeric Equilibria

The acidity constant (pKa) and the potential for tautomerism are fundamental physicochemical properties that influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

Acidity Constant (pKa): The pKa value indicates the strength of an acid in solution. For a molecule like 4,5-dimethyl-1,3-benzothiazole, the nitrogen atom in the thiazole ring can be protonated. The pKa of this conjugate acid is a crucial parameter. Computational methods can predict pKa values by calculating the free energy change associated with the deprotonation reaction, often using quantum mechanical calculations combined with solvation models. Accurate pKa prediction is vital for understanding a drug's behavior at physiological pH.

Tautomeric Equilibria: Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. Benzothiazole derivatives substituted with amino, hydroxyl, or thiol groups can exist in different tautomeric forms. For example, a 2-hydroxybenzothiazole (B105590) can exist in equilibrium with its 2(3H)-benzothiazolone tautomer.

Computational studies are highly effective in investigating these equilibria. By calculating the relative energies of the different tautomers, researchers can predict which form will be predominant. A study on substituted benzothiazoles investigated the equilibria between amine/imine, ol/one, and thiol/thione forms. scispace.com The calculations involved determining the activation energies for the interconversion and the equilibrium constants. scispace.com The results indicated a predominance of the amine and ol tautomers for the respective derivatives, while the thione tautomer was found to be more stable than the thiol form. scispace.com Understanding the dominant tautomeric form is critical, as different tautomers can exhibit distinct biological activities and binding modes.

| Benzothiazole Derivative | Tautomeric Forms | Computationally Predicted Predominant Form |

| Aminobenzothiazole (ABT) | Amine ↔ Imine | Amine scispace.com |

| Oxybenzothiazole (OBT) | Ol ↔ One | Ol scispace.com |

| Mercaptobenzothiazole (MBT) | Thiol ↔ Thione | Thione scispace.com |

Mechanistic Studies of 4,5 Dimethyl 1,3 Benzothiazole Reactions and Molecular Interactions

Elucidation of Reaction Mechanisms in Synthetic Pathways

The synthesis of the benzothiazole (B30560) core, including the 4,5-dimethyl substituted variant, is most commonly achieved through the condensation of an appropriately substituted 2-aminothiophenol (B119425) with a suitable electrophile, such as an aldehyde, carboxylic acid, or acyl chloride. For 4,5-Dimethyl-1,3-benzothiazole, the key starting material is 3,4-dimethyl-2-aminothiophenol.

A prevalent synthetic route involves the reaction with an aldehyde. The mechanism proceeds through several key steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the primary amine group (-NH₂) of 3,4-dimethyl-2-aminothiophenol on the electrophilic carbonyl carbon of the aldehyde.

Intermediate Formation: This attack forms a tetrahedral intermediate, a hemiaminal, which is unstable.

Dehydration: The hemiaminal readily eliminates a molecule of water to form a Schiff base (an imine) intermediate.

Intramolecular Cyclization: The key ring-forming step involves the intramolecular nucleophilic attack of the thiol group (-SH) onto the imine carbon. This process forms the five-membered thiazoline (B8809763) ring.

Oxidation: The resulting benzothiazoline (B1199338) intermediate is then oxidized to the thermodynamically stable aromatic 4,5-Dimethyl-1,3-benzothiazole. This final dehydrogenation step can be facilitated by various oxidants or can occur via aerobic oxidation.

Recent mechanistic investigations into benzothiazole synthesis have also highlighted pathways involving in situ-generated photosensitizing disulfides. In these visible light-mediated reactions, the 2-aminothiophenol precursor can form a disulfide that, upon irradiation, sensitizes molecular oxygen to generate singlet oxygen and superoxide (B77818) anions. These reactive oxygen species then act as the key oxidants for the final dehydrogenation step, offering a greener and more sustainable synthetic route. organic-chemistry.org

Analysis of Adsorption Mechanisms in Surface Chemistry Applications (e.g., Corrosion Inhibition)

Benzothiazole derivatives are recognized as effective corrosion inhibitors for metals like steel in acidic environments. Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. chesci.com The adsorption mechanism for 4,5-Dimethyl-1,3-benzothiazole can be understood by examining the behavior of related compounds.

The adsorption process involves interactions between the inhibitor molecule and the metal surface. Key mechanistic features include:

Active Adsorption Centers: The 4,5-Dimethyl-1,3-benzothiazole molecule possesses multiple active centers for adsorption: the nitrogen and sulfur heteroatoms with their lone pairs of electrons, and the π-electrons of the fused aromatic ring system.

Modes of Adsorption: The adsorption can occur through two primary modes:

Physisorption: This involves electrostatic interactions between the protonated inhibitor molecule (in acidic solution) and the negatively charged metal surface (due to adsorbed anions like Cl⁻ or SO₄²⁻).

Chemisorption: This is a stronger interaction involving the sharing of electrons between the lone pairs of the N and S atoms and the vacant d-orbitals of the iron atoms on the steel surface, forming a coordinate-type bond. The π-electrons of the benzothiazole ring can also participate in this bonding.

Protective Film Formation: The adsorbed molecules form a monolayer on the metal surface, which blocks the active sites for both anodic metal dissolution and cathodic hydrogen evolution. Thus, it acts as a mixed-type inhibitor. tandfonline.com

Adsorption Isotherm: The adsorption behavior of benzothiazole inhibitors typically follows the Langmuir adsorption isotherm. tandfonline.com This model assumes that the adsorbed molecules form a monolayer on the surface and that there are no interactions between the adsorbed molecules.

| Inhibitor | Medium | Max Inhibition Efficiency (%) | Adsorption Isotherm | ΔG°ads (kJ/mol) | Adsorption Type |

|---|---|---|---|---|---|

| 2-phenylbenzothiazole | 1M H₂SO₄ | 97.48 | Langmuir | -12.8 | Physisorption |

| 2-aminobenzothiazole | 1M H₂SO₄ | 82.84 | Langmuir | -11.2 | Physisorption |

| Generic Benzothiazole Derivative (BTFI) | 0.5M H₂SO₄ | 98.60 | Langmuir | -39.2 | Mixed (Chemi- & Physisorption) |

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Halogen Bonding)

The molecular structure of 4,5-Dimethyl-1,3-benzothiazole dictates the nature of its intermolecular interactions, which are fundamental to its physical properties and its arrangement in condensed phases. Crystal structure analyses of related benzothiazole derivatives reveal that the fused ring system is essentially planar. nih.goviucr.org This planarity is a key factor enabling significant intermolecular forces.

π-π Stacking: The flat, electron-rich aromatic surface of the benzothiazole core facilitates π-π stacking interactions. These are non-covalent interactions where two aromatic rings align face-to-face or in an offset manner. This type of interaction is crucial in the packing of molecules in the solid state and influences properties like melting point and solubility.

Hydrogen Bonding: While 4,5-Dimethyl-1,3-benzothiazole itself does not have hydrogen bond donors, the nitrogen atom in the thiazole (B1198619) ring can act as a hydrogen bond acceptor. It can form weak C-H···N hydrogen bonds with neighboring molecules, including with its own methyl groups or with solvent molecules. In derivatives containing groups like -NH₂ or -OH, stronger classical hydrogen bonds would dominate the supramolecular structure. iucr.org

Other Weak Interactions: The sulfur atom can also participate in weak intermolecular interactions, such as C-H···S contacts. Furthermore, the hydrogen atoms of the methyl groups can engage in weak C-H···π interactions with the aromatic ring of an adjacent molecule. In halogenated derivatives, halogen bonding (C-X···N/S, where X is a halogen) would be a significant directional interaction. iucr.org

In the crystal packing of a similar molecule, 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one, the benzothiazole and pyrazole (B372694) rings are nearly coplanar, and the packing is influenced by multiple weak C-H···O and C-H···S hydrogen bonds. nih.goviucr.org This demonstrates the importance of even weak interactions in defining the solid-state architecture of benzothiazole-containing compounds.

Electron Transfer Processes and Redox Behavior

The electronic structure of 4,5-Dimethyl-1,3-benzothiazole governs its redox behavior and its ability to participate in electron transfer processes. The benzothiazole moiety itself is generally considered an electron-accepting (or electron-withdrawing) unit due to the electronegativity of the nitrogen and sulfur atoms and the nature of the heterocyclic ring. researchgate.net This property makes benzothiazole derivatives useful components in materials for organic electronics and nonlinear optics.

The redox behavior can be described by considering the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Oxidation: The removal of an electron occurs from the HOMO. The energy of the HOMO is related to the ionization potential and the oxidation potential of the molecule.

Reduction: The addition of an electron occurs into the LUMO. The energy of the LUMO is related to the electron affinity and the reduction potential.

The two methyl groups at the 4- and 5-positions of the benzene (B151609) ring are electron-donating groups. Their effect on the electronic properties of the benzothiazole core is significant:

HOMO-LUMO Gap: The electron-donating methyl groups raise the energy of the HOMO more than they affect the LUMO. This results in a decrease in the HOMO-LUMO energy gap compared to the unsubstituted benzothiazole. A smaller energy gap suggests that the molecule is more polarizable and can be more readily excited electronically.

Redox Potentials: The increased energy of the HOMO makes the molecule easier to oxidize (i.e., it has a lower oxidation potential). The molecule becomes a better electron donor compared to its unsubstituted counterpart. Conversely, the effect on the reduction potential is less pronounced, but the molecule would be slightly harder to reduce.

Electrochemical studies, such as cyclic voltammetry, on related benzothiadiazole and thiazolo[5,4-d]thiazole (B1587360) systems confirm that these heterocycles undergo redox reactions. researchgate.netsemanticscholar.org For 4,5-Dimethyl-1,3-benzothiazole, it is expected that it would show an irreversible oxidation wave at a moderately positive potential, corresponding to the removal of an electron to form a radical cation. The specific potential would be lower than that of benzothiazole due to the electronic contribution of the methyl groups.

Exploration of Specific Academic Research Applications of 4,5 Dimethyl 1,3 Benzothiazole and Its Derivatives

Applications in Advanced Materials Science and Engineering

The benzothiazole (B30560) core is a key component in the design of novel organic materials, offering a platform for developing compounds with tailored electronic and optical characteristics.

Derivatives of benzothiazole are widely explored for their luminescent and fluorescent properties, making them suitable for applications in lighting and sensing technologies. rsc.orgresearchgate.net By modifying the molecular structure, researchers can fine-tune the emission colors. For instance, a series of benzothiazole derivatives (ATZ1–ATZ5) were synthesized where adjusting the π-conjugation of the structure regulated their photoluminescence properties. rsc.org One derivative, ATZ2, exhibited white light emission in its solid state by balancing the emission from its monomer and excimer forms (at 432 nm and 526 nm, respectively). rsc.org This property was leveraged to create a single-component white light-emitting diode (WLED) with a color rendering index (CRI) of 73. rsc.org

The inherent fluorescence of the benzothiazole unit also makes it a valuable component in the development of fluorescent probes. nih.govnih.gov A novel "turn-on" fluorescent probe based on a benzothiazole derivative was developed for the detection of hydrogen peroxide in living cells. nih.gov This probe, BT-BO, features an aryl boric acid ester unit attached to a benzothiazole fluorophore and exhibits a distinct emission peak at 604 nm upon reaction with H₂O₂. nih.gov Another green-emitting fluorescent probe was designed for detecting biothiols, showing a 148-fold increase in fluorescence signal and a large Stokes shift of 117 nm. nih.gov

Furthermore, the combination of different benzothiazole derivatives can produce white light. Three analogues, BPO, BHPO1, and BHPO2, which emit blue-violet, green, and orange light respectively in aggregated states, were doped into a polymer matrix. researchgate.net This mixture yielded a material with a saturated white-light emission, demonstrating a simple method for fabricating white-light emitting devices without significant energy transfer issues. researchgate.net

Polymeric materials derived from benzothiazole-related structures, specifically poly-benzothiadiazoles, have emerged as effective metal-free, heterogeneous photocatalysts. sci-hub.seacs.org These materials can harness visible light to drive various organic photoredox reactions. acs.orgmdpi.com The development of such photocatalysts is a key area in green chemistry, offering a more sustainable alternative to traditional catalytic systems. acs.orgmdpi.com

Conjugated microporous polymers incorporating dual molecular oxygen activation sites have been shown to enhance the photocatalytic formation of benzothiazoles. acs.org These polymer-based systems facilitate chemical transformations by mediating reactions through photogenerated radicals. sci-hub.seacs.org The structural design of these polymers is crucial, as it influences their redox potentials and, consequently, their photocatalytic efficiency for specific organic transformations, such as the oxidative coupling of amines. sci-hub.se

The optical and electrical properties of benzothiazole derivatives can be precisely controlled by introducing different functional groups to the core structure. nih.gov A study on a series of donor-acceptor compounds based on benzothiazole (Comp1–4) investigated the effects of electron-donating (-CH₃) and electron-withdrawing (-NO₂) groups. nih.gov

Theoretical calculations and experimental data showed that these substitutions significantly impact the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov For example, the introduction of a nitro group (-NO₂) on the furan (B31954) ring of one derivative (Comp3) lowered both HOMO and LUMO energy levels, reducing the energy gap and enhancing its charge transport properties. nih.gov This ability to tune the electronic structure is critical for developing advanced organic semiconductor materials for applications in organic field-effect transistors (OFETs) and other electronic devices. nih.govresearchgate.net Similarly, synthesizing BODIPY dyes substituted with 1,3-benzothiazole results in compounds with tunable optical properties, showing bathochromically shifted absorptions and emissions in the red and near-infrared regions. mdpi.com

| Compound | Substituent Group | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Comp1 | - | -4.77 | -2.61 | 2.16 |

| Comp2 | -CH₃ (donating) | -4.76 | -2.55 | 2.21 |

| Comp3 | -NO₂ (withdrawing) | -5.13 | -4.01 | 1.12 |

| Comp4 | -CH₃ (donating) | -4.73 | -2.56 | 2.17 |

Mechanistic Investigations of Biological Activities (Focus on Molecular Mechanisms and Target Interactions)

The benzothiazole scaffold is a privileged structure in medicinal chemistry, and its derivatives are often investigated for their interactions with biological targets at the molecular level.

Benzothiazole derivatives have been extensively studied as enzyme inhibitors, particularly in the context of neurodegenerative diseases like Alzheimer's. One study focused on the design of dual inhibitors for acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). nih.govresearchgate.net A series of 14 new benzothiazole compounds were synthesized and evaluated. nih.gov The most active compound, 4f , displayed potent inhibition against both AChE and MAO-B with IC₅₀ values of 23.4 ± 1.1 nM and 40.3 ± 1.7 nM, respectively. nih.govresearchgate.net

Molecular docking studies revealed the mechanism of this inhibition. Compound 4f was found to form strong interactions within the active sites of both enzymes. nih.govresearchgate.net A critical interaction was observed with the flavin adenine (B156593) dinucleotide (FAD) cofactor in the active site of MAO-B. nih.gov This dual-target approach is considered a promising strategy for Alzheimer's treatment. nih.gov Other research has identified benzothiazole derivatives as inhibitors of α-amylase and α-glucosidase, enzymes relevant to diabetes. nih.govresearchgate.net

| Compound | AChE IC₅₀ (nM) | MAO-B IC₅₀ (nM) |

|---|---|---|

| 4a | 56.3 ± 2.5 | - |

| 4d | 89.6 ± 3.2 | - |

| 4f | 23.4 ± 1.1 | 40.3 ± 1.7 |

| 4g | 36.7 ± 1.4 | - |

| 4h | 64.9 ± 2.9 | - |

| 4m | 27.8 ± 1.0 | - |

| Donepezil (Reference) | 20.1 ± 1.4 | - |

Derivatives of benzothiazole have been designed to interact with specific cellular receptors and modulate key signaling pathways, which is particularly relevant in cancer research. A study focused on developing potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a known therapeutic target in cancer. nih.gov

A series of benzothiazole derivatives were designed, and compound B19 was identified as having excellent activity against the IL-6/STAT3 signaling pathway, with an IC₅₀ value of 0.067 μM. nih.gov Mechanistic studies, including Western blot assays, showed that B19 works by blocking the phosphorylation of STAT3 at specific tyrosine (Tyr 705) and serine (Ser 727) residues. nih.gov This inhibition prevents STAT3 from carrying out its function as a transcription factor, thereby suppressing the expression of downstream genes like c-MYC and MCL-1, which are involved in cell proliferation and survival. nih.gov Molecular docking, surface plasmon resonance (SPR), and fluorescence polarization (FP) assays confirmed that B19 binds directly to the SH2 domain of the STAT3 protein. nih.gov

In another area, benzothiazole derivatives were synthesized and evaluated for their affinity to the histamine (B1213489) H3-receptor. nih.gov A Quantitative Structure-Activity Relationship (QSAR) analysis was performed, which suggested that improving the potency of these compounds would require replacing the benzothiazole moiety with structures that are less bulky, less lipophilic, and allow for better electronic interactions with the receptor's binding site. nih.gov

Nucleic Acid Interaction Modes (e.g., DNA Intercalation, Groove Binding)

The interaction of small molecules with nucleic acids is a foundational aspect of drug discovery, particularly in the development of anticancer agents. Derivatives of the benzothiazole scaffold have been extensively studied for their ability to bind to DNA through various modes, leading to the disruption of cellular processes in pathological conditions.

Groove Binding: A predominant mode of interaction for many benzothiazole derivatives is binding within the minor groove of the DNA double helix. nih.govrsc.org This interaction is often stabilized by non-covalent forces such as hydrogen bonds, van der Waals forces, and electrostatic interactions. For instance, studies on bis-benzothiazole derivatives have shown through molecular modeling, fluorescence spectroscopy, and viscometry that they can effectively fit into the DNA minor groove. rsc.org Computational and molecular dynamics simulations have further elucidated that benzothiazole compounds can bind favorably to the minor grooves of AT-rich DNA sequences. nih.gov One mechanistic study revealed that a specific benzothiazole derivative, BM3, acts as a DNA minor groove-binding agent but not as a DNA intercalator. mdpi.com This compound was found to first interact with the DNA topoisomerase IIα enzyme before binding to the DNA. mdpi.com

Intercalation: Some benzothiazole derivatives, particularly those with planar aromatic extensions, can insert themselves between the base pairs of the DNA helix, a process known as intercalation. researchgate.net This mode of binding can cause significant structural distortions, such as unwinding of the DNA helix, which can interfere with DNA replication and transcription. For example, naphthalimide-benzothiazole derivatives have been shown to interact with Calf Thymus DNA (CT-DNA) through intercalation, with the naphthalimide ring inserting between G-C base pairs while the benzothiazole moiety extends into the minor groove. researchgate.net

G-Quadruplex and π-π Stacking Interactions: Beyond the canonical double helix, benzothiazole derivatives have shown a propensity for binding to non-canonical DNA structures like G-quadruplexes. academicjournals.org These structures are found in telomeres and gene promoter regions and are crucial for cellular aging and cancer. Certain monomethine cyanine (B1664457) dyes containing a benzothiazole chromophore exhibited a 100-fold selectivity for G-quadruplex DNA over duplex DNA. academicjournals.org The primary mode of interaction in these cases is often π-π stacking, where the flat aromatic surface of the benzothiazole ring system stacks with the guanine (B1146940) tetrads of the G-quadruplex. researchgate.netacademicjournals.org

The diverse interaction modes of benzothiazole derivatives with nucleic acids are summarized in the table below.

| Interaction Mode | Description | Example Derivative Class | Supporting Techniques |

| Minor Groove Binding | Non-covalent binding within the minor groove of the DNA helix. | Bis-benzothiazoles, BM3 | Molecular Modeling, Fluorescence, Viscometry rsc.orgmdpi.com |

| Intercalation | Insertion of planar moieties between DNA base pairs. | Naphthalimide-benzothiazoles | UV-vis Spectroscopy, Circular Dichroism, DNA Docking researchgate.net |

| G-Quadruplex Binding | Selective binding to four-stranded guanine-rich DNA structures. | Monomethine cyanine dyes | Fluorescence, Thermal Melting, Circular Dichroism academicjournals.org |

| π-π Stacking | Stacking interactions between the aromatic rings of the compound and DNA bases. | General benzothiazoles | Molecular Docking, Competition Dialysis researchgate.netacademicjournals.org |

| DNA Adduct Formation | Covalent binding to DNA, leading to damage. | Antitumour benzothiazoles (e.g., GW 610) | High-Pressure Liquid Chromatography mdpi.com |

Cellular Pathway Modulation (e.g., Apoptosis Induction, Cell Cycle Arrest, Autophagy Modulation)

Building on their ability to interact with crucial biomolecules like DNA, benzothiazole derivatives have been shown to modulate various cellular pathways, making them promising candidates for anticancer therapies.

Apoptosis Induction: Apoptosis, or programmed cell death, is a critical pathway for eliminating damaged or cancerous cells. A significant body of research has demonstrated that benzothiazole derivatives can induce apoptosis in a wide range of cancer cell lines. tandfonline.comnih.govnih.govnih.gov The mechanism often involves the intrinsic or mitochondrial pathway. nih.govnih.govfrontiersin.org For example, the novel benzothiazole derivative YLT322 was found to induce apoptosis in hepatocellular carcinoma cells by increasing the expression of the pro-apoptotic protein Bax, decreasing the anti-apoptotic protein Bcl-2, and promoting the release of cytochrome c from mitochondria. nih.gov This cascade leads to the activation of executioner caspases, such as caspase-3 and caspase-9, which carry out the dismantling of the cell. nih.govnih.gov

Cell Cycle Arrest: The cell cycle is a tightly regulated process that governs cell proliferation. Cancer is often characterized by uncontrolled cell division due to a dysfunctional cell cycle. Many benzothiazole derivatives exhibit anticancer activity by arresting the cell cycle at specific checkpoints, thereby preventing cancer cells from replicating. researchgate.netdntb.gov.uafrontiersin.org Studies have reported cell cycle arrest at the G2/M phase dntb.gov.ua and the G1 or subG1 phase. tandfonline.comnih.gov For instance, one derivative was found to induce a potent G2/M arrest in cancer cells, which was associated with the deregulation of key cell cycle proteins like CDK1, CyclinB1, and CDC25c. dntb.gov.ua Another compound, B7, was shown to cause cell cycle arrest in A431 and A549 cancer cells at concentrations of 1, 2, and 4 μM. frontiersin.org

Signaling Pathway Inhibition: The anticancer effects of benzothiazole derivatives are also linked to their ability to interfere with key signaling pathways that promote cancer cell growth and survival. The PI3K/Akt/mTOR and MAPK/ERK pathways are frequently dysregulated in cancer. Research has confirmed that certain benzothiazole compounds can inhibit these crucial pathways. frontiersin.orgnih.gov For example, the derivative B7 was found to inhibit both the AKT and ERK signaling pathways in epidermoid carcinoma and non-small cell lung cancer cells. frontiersin.org Similarly, the compound YLT322 was observed to decrease the phosphorylation of both Akt and p44/42 MAPK, contributing to its pro-apoptotic effects. nih.gov

| Cellular Pathway | Mechanism | Example Benzothiazole Derivative | Cancer Cell Line |

| Apoptosis Induction | Mitochondrial pathway activation, Caspase-3/9 activation | YLT322 | HepG2 (Hepatocellular Carcinoma) nih.gov |

| Apoptosis Induction | Mitochondrial pathway, ROS generation | N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide | Colorectal Cancer Cells nih.govfrontiersin.org |

| Cell Cycle Arrest | G2/M phase arrest, DNA damage | Compound 5g | Various cancer models dntb.gov.ua |

| Cell Cycle Arrest | SubG1 phase arrest | Pyridine-containing piperazine (B1678402) benzothiazole | HCT-116 (Colorectal), MCF-7 (Breast) tandfonline.com |

| Signaling Inhibition | Inhibition of AKT and ERK pathways | Compound B7 | A431 (Epidermoid), A549 (Lung) frontiersin.org |

Molecular Basis of Antimicrobial Action (e.g., Targeting Specific Bacterial Enzymes)

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. Benzothiazole derivatives have emerged as a promising class of compounds with potent activity against a variety of pathogenic bacteria, including resistant strains. nih.govresearchgate.net Their mechanism of action often involves the inhibition of essential bacterial enzymes.

Inhibition of DNA Gyrase and Topoisomerase IV: DNA gyrase and topoisomerase IV are essential bacterial enzymes that control DNA topology and are crucial for DNA replication, repair, and transcription. nih.govacs.org These enzymes are validated targets for antibacterial drugs, such as fluoroquinolones. Several benzothiazole-based compounds have been developed as potent inhibitors of these enzymes. nih.govacs.org They act as ATP-competitive inhibitors, binding to the ATP-binding site of the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV. nih.gov This inhibition prevents the enzymes from carrying out their function, leading to a halt in DNA replication and ultimately bacterial death.

Inhibition of Other Essential Enzymes: Beyond the topoisomerases, benzothiazole derivatives have been shown to inhibit other vital bacterial enzymes. nih.govmdpi.comresearchgate.net

Dihydropteroate Synthase (DHPS): This enzyme is critical in the bacterial folate biosynthesis pathway, which produces precursors for nucleic acid synthesis. Some benzothiazole derivatives have been identified as inhibitors of DHPS, competing with the natural substrate, 4-aminobenzoic acid (PABA). mdpi.comnih.gov

Enzymes in Cell Wall Synthesis: The bacterial cell wall is a unique and essential structure, making its biosynthetic enzymes attractive targets. Docking studies have suggested that certain benzothiazole derivatives may inhibit enzymes like MurB, which is involved in peptidoglycan synthesis. mdpi.com

Other Biosynthetic Pathways: Benzothiazoles have also been found to inhibit enzymes involved in the biosynthesis of essential compounds like histidine and biotin. nih.govresearchgate.net

| Bacterial Target Enzyme | Function | Mechanism of Inhibition | Reference |